1-Cyclopentyl-4-(methylsulfonyl)piperazine
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Overview
Description
1-Cyclopentyl-4-(methylsulfonyl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a cyclopentyl group and a methylsulfonyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-4-(methylsulfonyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of cyclopentylamine with ethylene oxide to form bis(2-hydroxyethyl)cyclopentylamine, followed by chlorination and substitution with hydrazine hydrate to yield the desired piperazine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkyl halides are employed under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclopentyl-4-(methylsulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent due to its structural similarity to other biologically active piperazine derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The cyclopentyl and methylsulfonyl groups can enhance binding affinity and selectivity, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
- 1-Cyclopentyl-4-(methylsulfonyl)piperidine
- 1-Cyclopentyl-4-(methylsulfonyl)pyrazine
- 1-Cyclopentyl-4-(methylsulfonyl)pyrrolidine
Uniqueness: 1-Cyclopentyl-4-(methylsulfonyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays .
Properties
IUPAC Name |
1-cyclopentyl-4-methylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c1-15(13,14)12-8-6-11(7-9-12)10-4-2-3-5-10/h10H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOSSWUIOYBHQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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